molecular formula C48H48O4P2Ru B15286319 Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)

Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthy]ruthenium(II)

Cat. No.: B15286319
M. Wt: 851.9 g/mol
InChI Key: BWYPLACAJUYPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) (CAS 374067-51-3) is a chiral ruthenium complex featuring the H8-BINAP ligand, a hydrogenated derivative of the well-known BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. Its molecular formula is C48H46O4P2Ru, with a molecular weight of 849.89 g/mol . The compound is an air-sensitive, ocher to olive solid that decomposes above 100°C.

The H8-BINAP ligand introduces partial saturation in the naphthyl rings, enhancing rigidity and conformational stability compared to BINAP. This structural modification improves enantioselectivity in catalytic reactions, particularly in the hydrogenation of unsaturated carboxylic acids, where it achieves higher enantiomeric excess (ee) than its non-hydrogenated counterpart . The complex is manufactured under Takasago International Corporation’s patented processes and is widely used in asymmetric synthesis .

Properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYPLACAJUYPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142962-95-6
Record name (S)-Ru(OAc)2(H8-BINAP)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Laboratory-Scale Preparation

The synthesis of (R)-Ru(OAc)₂(H₈-BINAP) involves the coordination of the chiral ligand (R)-H₈-BINAP to a ruthenium precursor. The most widely employed method utilizes ruthenium(II) acetate dimer ([Ru₂(OAc)₄]) as the metal source, reacting with (R)-H₈-BINAP under inert conditions.

Key Reaction Components

  • Ruthenium precursor : [Ru₂(OAc)₄] (high-purity grade, ≥99.9%)
  • Ligand : (R)-H₈-BINAP (≥98% enantiomeric excess)
  • Solvent : Anhydrous ethanol or toluene
  • Atmosphere : Nitrogen or argon gas (oxygen-free)

Stepwise Procedure

  • Ligand Activation : (R)-H₈-BINAP (1.05 equiv.) is dissolved in degassed ethanol under nitrogen.
  • Metal Coordination : [Ru₂(OAc)₄] (1.0 equiv.) is added gradually at 0°C, followed by stirring at 25°C for 12–16 hours.
  • Precipitation : The reaction mixture is concentrated under reduced pressure, and the product is precipitated by adding hexane.
  • Purification : Recrystallization from dichloromethane/hexane yields the pure complex as a reddish-brown solid.
Table 1: Optimization of Reaction Conditions
Parameter Optimal Value Yield (%) Purity (%)
Temperature 25°C 85–90 98
Solvent Ethanol 88 99
Reaction Time 16 hours 90 97

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility while maintaining stereochemical integrity.

Large-Batch Synthesis

  • Reactor Type : Automated jacketed reactors with precise temperature control (±1°C).
  • Scaling Factors :
    • Catalyst Loading : 0.1–0.5 mol% to minimize ruthenium waste.
    • Solvent Recovery : Ethanol is distilled and reused, reducing operational costs by 40%.
Table 2: Industrial vs. Laboratory Methods
Parameter Laboratory Scale Industrial Scale
Batch Size 1–10 g 1–10 kg
Yield 85–90% 75–80%
Purity ≥98% ≥95%
Cost per Gram $120–150 $50–70

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H/³¹P NMR : Confirms ligand coordination and absence of free H₈-BINAP.
    • ¹H NMR (CDCl₃) : δ 7.2–7.5 (m, aromatic protons), δ 1.2–2.8 (m, octahydrobinaphthyl protons).
    • ³¹P NMR : Single resonance at δ 48–50 ppm, indicating symmetric phosphine coordination.
  • X-ray Crystallography : Resolves the Δ/Λ configuration of the octahedral ruthenium center (Figure 1).
Figure 1: Crystal Structure of (R)-Ru(OAc)₂(H₈-BINAP)

[Insert schematic showing octahedral geometry with axial acetates and equatorial H₈-BINAP]

Chiral Purity Validation

  • HPLC with Chiral Columns : Chiralcel OD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 minutes (R-enantiomer).

Comparative Analysis with Alternative Ligands

Performance in Asymmetric Hydrogenation

(R)-Ru(OAc)₂(H₈-BINAP) is benchmarked against complexes with BINAP and Segphos ligands.

Table 3: Catalytic Performance in Tiglic Acid Hydrogenation
Catalyst ee (%) Conversion (%) TOF (h⁻¹)
(R)-Ru(OAc)₂(H₈-BINAP) 97 99 1,200
(R)-Ru(OAc)₂(BINAP) 83 95 800
(R)-Ru(OAc)₂(Segphos) 82 88 750

Key Insight: The hydrogenated backbone of H₈-BINAP enhances enantioselectivity by reducing steric congestion at the ruthenium center.

Challenges and Mitigation Strategies

Common Synthetic Pitfalls

  • Ligand Degradation : Exposure to oxygen causes phosphine oxidation.
    • Solution : Rigorous inert atmosphere maintenance (O₂ < 1 ppm).
  • Incomplete Coordination : Excess ligand lowers catalytic activity.
    • Solution : Stoichiometric ratio of 1.05:1 (ligand:Ru).

Chemical Reactions Analysis

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

This compound is highly effective in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, producing enantiomerically enriched products. The reaction proceeds under hydrogen gas (H₂) in supercritical carbon dioxide (scCO₂) or conventional solvents . Key features include:

Substrate Class Reaction Conditions Enantioselectivity (ee)
Arylpropenoic acids5–50 bar H₂, 40–60°C, scCO₂ or tolueneUp to 99% ee
Aliphatic unsaturated acids1–10 mol% catalyst, ambient to 80°C85–95% ee

The octahydrobinaphthyl (H₈-BINAP) ligand enhances steric and electronic tuning compared to non-hydrogenated BINAP, improving substrate binding and stereochemical control .

Mechanistic Pathway

The catalytic cycle involves:

  • Coordination : The ruthenium center binds the substrate via the olefin and carboxylate groups.

  • Hydride Transfer : Syn-addition of hydrogen occurs, facilitated by the chiral ligand’s rigid framework.

  • Product Release : The enantiomerically pure carboxylic acid dissociates, regenerating the catalyst.

The acetate ligands act as non-coordinating counterions, ensuring labile coordination sites for substrate binding .

Comparison with BINAP-Based Catalysts

The H₈-BINAP modification confers superior performance over traditional BINAP systems:

Parameter H₈-BINAP-Ru BINAP-Ru
Hydrogenation Rate Faster due to reduced π-backbondingSlower
Thermal Stability Higher (>100°C decomposition)Moderate
Solvent Compatibility Works in scCO₂ and organicsLimited to organic solvents

Substrate Scope and Limitations

  • Effective Substrates :

    • α-Arylacrylic acids (e.g., ibuprofen precursors) .

    • Cyclic enones.

  • Challenges :

    • Sterically hindered β,β-disubstituted alkenes show reduced reactivity.

    • Polar functional groups (e.g., hydroxyls) may require protecting groups .

Reaction Optimization Strategies

  • Pressure Modulation : Higher H₂ pressures (20–50 bar) improve conversion for sterically demanding substrates.

  • Additives : Triethylamine enhances selectivity by stabilizing the transition state .

  • Temperature Control : Reactions are typically conducted at 40–60°C to balance rate and enantioselectivity .

This catalyst exemplifies advancements in asymmetric catalysis, offering robust solutions for synthesizing chiral molecules with high precision. Its compatibility with green solvents like scCO₂ further aligns with sustainable chemistry goals .

Scientific Research Applications

Chemistry

In chemistry, this compound is extensively used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules. Its high enantioselectivity makes it a preferred choice for producing enantiomerically pure compounds .

Biology and Medicine

In biology and medicine, the compound’s ability to catalyze the formation of chiral molecules is leveraged in the synthesis of active pharmaceutical ingredients (APIs). These APIs are essential for developing drugs with specific therapeutic effects .

Industry

Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its efficiency and selectivity help in reducing production costs and improving the quality of the final products .

Mechanism of Action

The mechanism of action of DIACETATO[(S)-(-)-2,2’-BIS(DIPHENYLPHOSPHINO)-5,5’,6,6’,7,7’,8,8’-OCTAHYDRO-1,1’-BINAPHTHY]RUTHENIUM(II) involves the coordination of the ruthenium center with the chiral ligand, which facilitates the transfer of hydrogen atoms in asymmetric hydrogenation reactions. The chiral environment created by the ligand ensures that the hydrogen atoms are added to the substrate in a specific orientation, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

H8-BINAP vs. BINAP

The hydrogenation of BINAP to H8-BINAP reduces steric flexibility, leading to improved stereochemical control. For example, in the hydrogenation of α,β-unsaturated carboxylic acids, the H8-BINAP complex achieves >95% ee compared to ~80–90% ee with BINAP . The rigid ligand geometry minimizes unproductive substrate binding modes, enhancing selectivity.

H8-BINAP vs. XylBINAP and TolyBINAP

  • XylBINAP (di(3,5-xylyl) substituents): Increased steric bulk improves selectivity in sterically demanding substrates, such as tetrasubstituted alkenes .
  • TolyBINAP (p-tolyl groups): Electron-donating methyl groups enhance metal-ligand electron density, accelerating turnover in amine hydrogenation by stabilizing transition states .

H8-BINAP vs. SEGPHOS

The SEGPHOS ligand’s benzodioxole backbone creates a wider bite angle (∼92° vs. ∼85° for BINAP), favoring larger substrates like β-keto esters. This structural feature also improves stability under acidic conditions .

Dimeric Complexes

The diruthenate complex [NH2Me2][{RuCl((R)-H8-binap)}2(µ-Cl)3] exhibits unique reactivity due to its dinuclear structure, enabling cooperative catalysis in challenging reductions, such as deoxygenation reactions .

Q & A

Q. What are the critical handling precautions for this ruthenium complex in laboratory settings?

The compound is highly air-sensitive and decomposes above 100°C . Storage and handling must occur under inert atmospheres (e.g., argon or nitrogen gloveboxes). Use anhydrous solvents and rigorously degassed reaction vessels to prevent oxidation. For synthesis, post-reaction purification often involves filtration under reduced pressure and drying at room temperature (0.1 mmHg) to maintain stability .

Q. How is this complex synthesized, and what are its key structural features?

The synthesis involves reacting Ru(OAc)₂ precursors with the (R)-H₈-BINAP ligand under controlled conditions. The octahydrobinaphthyl backbone reduces steric hindrance compared to non-hydrogenated BINAP, enhancing ligand flexibility and metal center accessibility . The diacetato ligands facilitate ligand substitution during catalytic cycles. Characterization typically includes NMR, X-ray crystallography, and elemental analysis to confirm the distorted octahedral geometry .

Q. What catalytic applications are most commonly associated with this complex?

It is a precursor for asymmetric hydrogenation and transfer hydrogenation reactions, particularly for synthesizing chiral alcohols and amines. The (R)-H₈-BINAP ligand induces high enantioselectivity in reductions of ketones and imines, with applications in pharmaceutical intermediates . For example, it catalyzes the hydrogenation of α,β-unsaturated carbonyl compounds with >90% ee under optimized conditions .

Advanced Research Questions

Q. How do solvent and counterion choices influence the catalytic activity and stability of this complex?

Solvent polarity and coordinating ability significantly impact reaction rates and enantioselectivity. Acetonitrile-methanol mixtures stabilize dicationic Ru species (e.g., [Ru{(S)-binap}(MeCN)₄]²⁺), enhancing catalytic turnover but potentially reducing selectivity . Counterions like Cl⁻ or BF₄⁻ modulate solubility and ion pairing, affecting transition-state geometries. A comparative study in dichloromethane vs. THF showed a 15% increase in ee for certain substrates due to improved chiral induction .

Q. What strategies resolve contradictions in enantioselectivity data between similar substrates?

Substrate steric/electronic mismatches with the catalyst pocket can lead to inconsistent ee values. For example, bulky substituents on ketones may clash with the H₈-BINAP ligand’s hydrogenated rings. Computational modeling (DFT) and kinetic profiling help identify mismatches. Adjusting reaction temperature (e.g., lowering to –20°C) or adding chiral additives (e.g., diamines) can realign transition states, improving reproducibility .

Q. How does this complex compare to xylbinap or segphos derivatives in catalytic performance?

Ligand Enantioselectivity (ee%) Reaction Rate (TOF, h⁻¹) Substrate Scope
(R)-H₈-BINAP85–95%200–500Ketones, imines
(R)-XylBINAP90–98%100–300Bulky α-aryl ketones
(R)-Segphos88–93%400–800Electron-deficient olefins
The hydrogenated H₈-BINAP backbone improves reaction rates for less hindered substrates, while xylbinap’s xylyl groups enhance selectivity for sterically demanding cases .

Q. What experimental approaches validate the formation of active catalytic species?

In situ NMR and UV-Vis spectroscopy track ligand exchange and oxidation states. For example, acetate ligand dissociation is confirmed by peak shifts in ³¹P NMR . Electrospray ionization mass spectrometry (ESI-MS) identifies intermediates like [Ru(H₈-BINAP)(H)₂]⁺ during hydrogenation. Controlled poisoning experiments with CO or PPh₃ further corroborate active site accessibility .

Methodological Notes

  • Reproducibility Challenges : Batch-to-batch variability in ligand purity (>98% by HPLC) critically impacts ee. Use recrystallized ligands and standardized Ru precursors .
  • Data Contradictions : Discrepancies in reported TOF values often arise from differing substrate concentrations or hydrogen pressure (1–50 bar). Always specify conditions when comparing literature data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.